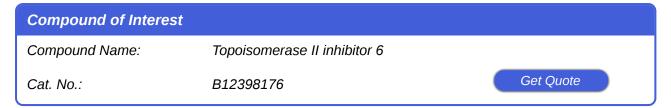


An In-depth Technical Guide to the Chemical Properties and Stability of Osimertinib

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2][3] Its high potency and selectivity for mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR, underscore its clinical efficacy.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties and stability of Osimertinib, offering critical data and experimental protocols to support ongoing research and development efforts in the field of oncology.

Chemical Properties of Osimertinib

Osimertinib is a mono-anilino-pyrimidine compound.[2][3] It is administered as a mesylate salt. [5] The chemical structure of Osimertinib features a reactive acrylamide group that facilitates its covalent binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to irreversible inhibition.[2][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of Osimertinib is presented in Table 1. This data is essential for formulation development, analytical method development, and



understanding its pharmacokinetic profile.

Property	Value	Reference
Chemical Name	N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide	[8]
Molecular Formula	C28H33N7O2	[5]
Molecular Weight	499.61 g/mol	[1]
Molecular Weight (Mesylate Salt)	596 g/mol	[5]
Appearance	Not specified in search results	
Solubility	DMSO: 120 mg/mL (240.19 mM), Ethanol: 22 mg/mL (44.03 mM)	[1]
рКа	Not specified in search results	_
LogP	Not specified in search results	

Stability of Osimertinib

Understanding the stability of Osimertinib is critical for its manufacturing, storage, and clinical use. Forced degradation studies have been conducted to elucidate its degradation pathways under various stress conditions.

Summary of Stability Studies

Osimertinib has been shown to be labile under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal, photolytic, and neutral conditions.[9][10][11][12] In rat plasma, Osimertinib and its primary metabolites have demonstrated some instability, which is thought to be due to a Michael addition reaction with cysteine residues in plasma proteins.[13]



[14] However, studies have also found it to have good stability in plasma at room temperature and after freeze-thaw cycles.[15][16]

Condition	Stability	Degradation Products	Reference
Acid Hydrolysis	Labile	Four major degradation products (DP-1, DP-2, DP-3, DP-4) have been identified.	[11][12]
Base Hydrolysis	Labile	A major degradation product has been isolated and characterized.	[17]
**Oxidative (H2O2) **	Labile	Degradation observed.	[9][10][11]
Thermal	Stable	Stable under thermal stress.	[9][10][11]
Photolytic	Stable	Stable under photolytic conditions.	[9][10][11]
Neutral Hydrolysis	Stable	Stable in neutral conditions.	[9][10][11]
Plasma (Rat)	Potentially Unstable	Michael addition with cysteine is a proposed mechanism of instability.	[13][14]

Mechanism of Action and Signaling Pathway

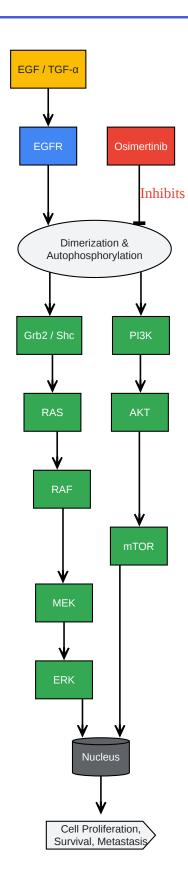
Osimertinib exerts its therapeutic effect by selectively and irreversibly inhibiting mutant forms of the epidermal growth factor receptor (EGFR).[2][6] This inhibition blocks downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[6][7]



EGFR Signaling Pathway Inhibition

Upon binding of ligands such as EGF, EGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[2][18][19] Osimertinib's covalent binding to mutant EGFR prevents this activation, thereby inhibiting these key signaling pathways.[2][6][7]





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EGFR Signaling Pathway and Osimertinib's Point of Inhibition.



Experimental Protocols

Accurate and validated analytical methods are essential for the quantitative analysis of Osimertinib in bulk drug, pharmaceutical formulations, and biological matrices. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for this purpose.

Stability-Indicating RP-HPLC Method for Osimertinib Tablets

This protocol is based on a published stability-indicating RP-HPLC method.[8][20][21]

Objective: To provide a validated method for the quantitative determination of Osimertinib in the presence of its degradation products.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV-VIS detector.
- · Analytical balance
- Sonicator
- pH meter

Chromatographic Conditions:



Parameter	Condition
Column	Supelco C18 (25 cm x 4.6 mm, 5 μm)
Mobile Phase	Methanol: Perchlorate buffer (20:80 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	270 nm
Injection Volume	20 μL
Column Temperature	45°C
Retention Time	Approximately 3.28 minutes

Procedure:

- Buffer Preparation: Prepare a 25mM perchlorate buffer.
- Mobile Phase Preparation: Mix methanol and perchlorate buffer in a 20:80 (v/v) ratio. Filter and degas the mobile phase.
- Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Osimertinib reference standard in the mobile phase to obtain a known concentration (e.g., within the linearity range of 10-80 µg/mL).
- Sample Solution Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a
 quantity of the powder equivalent to a known amount of Osimertinib into a volumetric flask.
 Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the
 mobile phase. Filter the solution.
- Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
- Calculation: Calculate the amount of Osimertinib in the sample by comparing the peak area
 of the sample with that of the standard.

Validation Parameters (as per ICH guidelines):

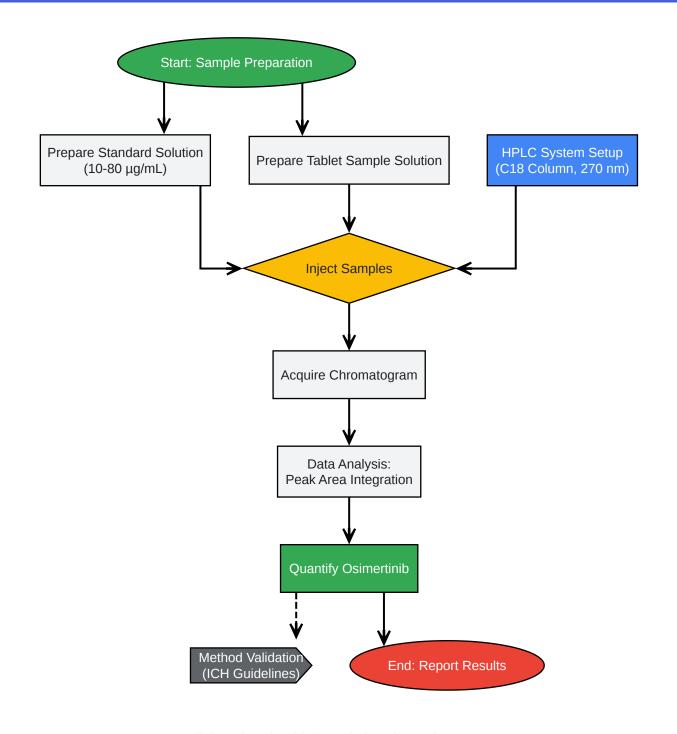
Foundational & Exploratory





- System Suitability: Evaluate parameters like theoretical plates, tailing factor, and %RSD of replicate injections.
- Specificity: Analyze blank, placebo, and drug samples to ensure no interference at the retention time of Osimertinib.
- Linearity: Analyze a series of solutions over a concentration range (e.g., 10-80 μg/mL) and determine the correlation coefficient (r²).
- Accuracy: Perform recovery studies by spiking a known amount of standard into the placebo at different concentration levels.
- Precision: Assess intra-day and inter-day precision by analyzing replicate samples.
- Robustness: Evaluate the effect of small, deliberate variations in chromatographic conditions (e.g., flow rate, mobile phase composition).





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Experimental Workflow for RP-HPLC Analysis of Osimertinib.

Conclusion

This technical guide has summarized the key chemical properties and stability characteristics of Osimertinib, a pivotal therapeutic agent in the management of EGFR-mutated NSCLC. The provided data tables, signaling pathway diagram, and experimental workflow offer a valuable



resource for researchers and professionals in drug development. A thorough understanding of these fundamental aspects is crucial for the continued optimization of Osimertinib's therapeutic potential and the development of next-generation EGFR inhibitors.

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